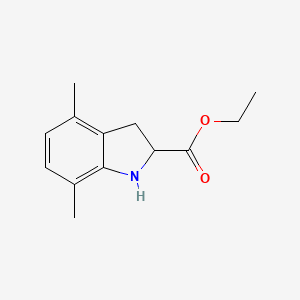

Ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC17668688

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO2 |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C13H17NO2/c1-4-16-13(15)11-7-10-8(2)5-6-9(3)12(10)14-11/h5-6,11,14H,4,7H2,1-3H3 |

| Standard InChI Key | XYZOUWYYFPIBQT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC2=C(C=CC(=C2N1)C)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a 2,3-dihydro-1H-indole system, where the pyrrole ring is partially saturated. The ethyl ester group is attached to the second carbon of the dihydroindole moiety, while methyl substituents occupy the 4- and 7-positions of the benzene ring. This substitution pattern distinguishes it from analogs such as ethyl 4,5-dimethyl-2,3-dihydro-1H-indole-2-carboxylate, where methyl groups are adjacent on the aromatic ring.

Table 1: Key Molecular Descriptors

The density and boiling point estimates are inferred from structurally similar hydrocarbons, such as 4,7-dimethylindane , while the LogP value reflects the compound’s lipophilicity, critical for pharmacokinetic profiling.

Spectroscopic Features

While experimental spectra for this specific compound are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data from related indole esters suggest characteristic signals:

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester group).

-

¹H NMR: Methyl groups at δ 2.2–2.4 ppm, ethyl ester protons as a quartet at δ 4.1–4.3 ppm, and aromatic protons in the δ 6.5–7.2 ppm range.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate likely follows methodologies analogous to those described in patents for related indoline carboxylates. A notable approach involves:

Step 1: Formation of the Indole Tin Complex

Indole-2-carboxylic acid derivatives react with stannous chloride (SnCl₂) and dry hydrogen chloride (HCl) in alkanol solvents (e.g., ethanol) under controlled temperatures (-25°C to +25°C) . This step generates a tin complex intermediate, such as ethyl indoline-2-carboxylate tin chloride hydrochloride salt .

Step 2: Hydrolysis and Acidification

The tin complex is treated with aqueous sodium or potassium hydroxide in methanol or ethanol, followed by acidification to yield the free carboxylic acid . For ester derivatives like the target compound, the hydrolysis step may be omitted to retain the ethyl ester group.

Table 2: Representative Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature (Step 1) | -25°C to +25°C | Patent |

| Solvent (Step 1) | Ethanol | Patent |

| Reaction Time (Step 1) | 2–24 hours | Patent |

| Base (Step 2) | NaOH or KOH | Patent |

Optimization Challenges

Positioning methyl groups at the 4- and 7-positions introduces steric and electronic effects that may necessitate tailored reaction conditions. For instance, regioselective methylation could require directed ortho-metalation strategies or Friedel-Crafts alkylation under Lewis acid catalysis.

Physicochemical and Thermodynamic Properties

Solubility Profile

-

Polar Solvents: Moderate solubility in ethanol and methanol due to the ester moiety.

-

Nonpolar Solvents: Limited solubility in hexane or toluene, consistent with its predicted LogP .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is standard for purity assessment.

Mass Spectrometry

Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/z 219.28 [M+H]⁺, with fragmentation patterns revealing loss of the ethyl group (-45 Da).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume